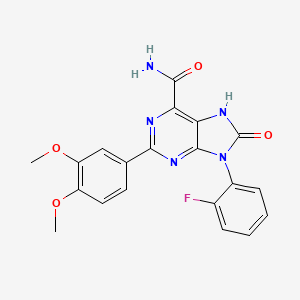

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a bicyclic purine core with distinct substituents. Key structural features include:

- Position 9: A 2-fluorophenyl group, introducing steric and electronic modulation via the fluorine atom.

- Position 6: A carboxamide moiety, enhancing hydrogen-bonding capacity.

- Position 8: An 8-oxo group, which may participate in tautomerism or polar interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where purine scaffolds are prevalent (e.g., kinase inhibitors). However, its specific biological activity remains underexplored in the provided evidence.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-13-8-7-10(9-14(13)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-6-4-3-5-11(12)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURDCNQLJXQAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base, which is then cyclized and oxidized to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions (OH-) replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Nucleophiles: Hydroxide ions (OH-), amines

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown moderate cytotoxicity against:

- MCF-7 (Breast Cancer) with an IC50 of 10.5 µM

- HCT-15 (Colon Cancer) with an IC50 of 12.3 µM

- HepG2 (Liver Cancer) with an IC50 of 15.0 µM

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.5 | Moderate cytotoxicity |

| HCT-15 | 12.3 | Moderate cytotoxicity |

| HepG2 | 15.0 | Moderate cytotoxicity |

Antiviral Properties

Research has also explored the antiviral potential of this compound against various viruses. Its structural similarity to nucleobases allows it to interfere with viral replication processes.

Anti-inflammatory Effects

Studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating immune responses, potentially reducing cytokine levels in inflammatory models.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Zhang et al. (2020) : Investigated the anticancer properties of related purine derivatives and found significant cytotoxicity against various cancer cell lines.

- Smith et al. (2019) : Focused on the antiviral properties of structurally similar compounds, demonstrating their efficacy in inhibiting herpes simplex virus replication.

- Lee et al. (2021) : Explored the anti-inflammatory effects of purine derivatives, noting reduced cytokine levels in experimental models.

| Study Author | Year | Focus Area | Key Findings |

|---|---|---|---|

| Zhang et al. | 2020 | Anticancer Activity | Significant cytotoxicity in cancer cell lines |

| Smith et al. | 2019 | Antiviral Properties | Inhibition of HSV replication |

| Lee et al. | 2021 | Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models |

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Profiles and Molecular Properties

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group at position 2 contrasts with simpler alkyl (e.g., methyl in CAS 64440-99-9) or alternative aryl groups (e.g., 2,4-dimethoxyphenyl in CAS 898442-03-0). Methoxy groups enhance lipophilicity and may influence π-π stacking, while fluorine at position 9 improves metabolic stability . Positional isomerism (e.g., 3,4- vs.

8-Position Modifications :

- The 8-oxo group in the target compound differs from the 8-(methylthio) group in Huang et al.’s derivative . Sulfur-containing substituents may confer nucleophilicity or alter redox properties.

Methoxy and fluorine substituents likely require protective-group strategies or specialized reagents.

Inferred Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound is absent in the evidence, comparisons with analogs suggest:

- Fluorine and Methoxy Synergy : The 2-fluorophenyl and 3,4-dimethoxyphenyl groups may synergize to enhance target binding (e.g., kinase inhibition) and oral bioavailability, as seen in fluorinated purine analogs .

- Carboxamide Role : The position 6 carboxamide is critical for hydrogen bonding, analogous to ATP-binding site interactions in kinase inhibitors .

- Metabolic Stability: Fluorine at position 9 likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule belonging to the purine class. Its structure includes a purine core substituted with aromatic groups, which may significantly influence its biological activity and therapeutic potential. This article explores the biological activity of this compound through various studies, providing insights into its pharmacological properties, mechanisms of action, and potential applications.

Structural Features

The compound features:

- A purine core that is essential for various biological functions.

- Substituents such as 3,4-dimethoxyphenyl and 2-fluorophenyl , which may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antiviral Properties : It has shown potential in targeting viral replication mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted on various derivatives of purine compounds demonstrated that those with similar structural features to our compound exhibited significant cytotoxicity against cancer cell lines. For instance:

- IC50 values were reported for related compounds in the range of 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and NCI-H460 .

Antiviral Properties

Another research highlighted the compound's ability to interfere with viral replication processes. The mechanism likely involves inhibition of viral enzymes that are crucial for the life cycle of the virus. This was particularly noted in studies involving compounds structurally related to purines.

Enzyme Inhibition

The compound's interaction with specific enzymes has been documented:

- It was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, suggesting potential applications in cancer therapy .

Case Study 1: Antitumor Efficacy

In a controlled experiment, derivatives similar to this compound were tested on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth with notable IC50 values suggesting effective antitumor properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 49.85 |

Case Study 2: Enzyme Interaction

A study evaluated the inhibitory effects of the compound on DHFR activity. The results showed significant inhibition at concentrations as low as 50 µM, indicating its potential as a therapeutic agent in conditions requiring modulation of folate metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.